2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride
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Overview
Description
2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides and triazoles This compound is known for its unique structural features, which include a phenyl group, a triazole ring, and a sulfonyl fluoride moiety
Mechanism of Action
Target of Action
It is known that triazole derivatives, which include 2-phenyl-1,2,4-triazole-3-sulfonyl fluoride, can interact with a variety of enzymes and receptors . This interaction is facilitated by the ability of triazoles to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .
Mode of Action
The mode of action of this compound involves covalent reaction with protein sites through irreversible modification of a residue with an adduct group (AG) upon departure of a leaving group (LG) . This process is part of sulfur–triazole exchange (SuTEx) chemistry . The selection of a triazole heterocycle as the LG introduces additional capabilities for tuning the sulfur electrophile .
Biochemical Pathways
Triazole derivatives are known to have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with triazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 2-phenyl-1,2,4-triazole with sulfonyl fluoride reagents. One common method includes the use of 1-bromoethenesulfonyl fluoride as a synthetic equivalent for acetylenesulfonyl fluoride. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Cyclization reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, bases like triethylamine, and oxidizing agents such as Oxone. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from reactions with this compound include sulfonamide derivatives, cyclic urazole derivatives, and various heterocyclic compounds .
Scientific Research Applications
2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly as enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is employed in bioconjugation techniques to label proteins and study their functions.
Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride can be compared with other sulfonyl fluoride and triazole derivatives:
1-Bromoethenesulfonyl fluoride: Used as a synthetic equivalent in similar reactions but lacks the triazole ring.
1,2,3-Triazole derivatives: These compounds have similar reactivity but differ in the position of the nitrogen atoms in the triazole ring.
Sulfonyl chlorides: These compounds are also reactive towards nucleophiles but are generally less stable than sulfonyl fluorides.
The unique combination of a sulfonyl fluoride group and a 1,2,4-triazole ring in this compound provides it with distinct reactivity and stability, making it a valuable compound in various scientific applications.
Biological Activity
2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2377031-53-1) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
This compound features a triazole ring with a sulfonyl fluoride group and a phenyl substituent. Its molecular formula is C9H8FN3O2S, and it has a molecular weight of approximately 239.25 g/mol. The presence of the sulfonyl fluoride group is significant for its reactivity and potential biological interactions.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, 1,2,4-triazole compounds have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds similar to this compound possess minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
This compound | E. coli | TBD |
Similar triazoles | S. aureus | 0.12 - 1.95 |
Similar triazoles | P. aeruginosa | TBD |
Antifungal Activity
The triazole core is well-known for its antifungal properties, with several derivatives being used clinically as antifungal agents (e.g., fluconazole). Preliminary studies suggest that this compound may exhibit similar antifungal activity through inhibition of ergosterol synthesis in fungal cell membranes .
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has been documented in various studies. Compounds like this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), leading to reduced inflammation .
Cytokine | Effect | Compound |
---|---|---|
TNF-α | Decrease by 44–60% | Triazole derivatives |
IL-6 | Inhibition observed | Triazole derivatives |
Study on Antibacterial Efficacy
In a comparative study of various triazole derivatives against E. coli, it was found that specific substitutions on the triazole ring significantly enhanced antibacterial activity. The study highlighted that compounds with electron-withdrawing groups exhibited lower MIC values compared to their counterparts .
Evaluation of Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of several triazole derivatives on PBMCs stimulated with lipopolysaccharides (LPS). Results indicated that certain derivatives significantly inhibited TNF-α production without increasing cytokine levels at lower doses .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to active sites of bacterial enzymes or fungal sterol biosynthesis pathways.
- Cytokine Modulation : Interfering with signaling pathways involved in inflammation.
- Cell Cycle Disruption : Potentially affecting cell cycle progression in cancer cells by targeting tubulin or other cytoskeletal elements .
Properties
IUPAC Name |
2-phenyl-1,2,4-triazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O2S/c9-15(13,14)8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYLUBJEZRLIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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